3-(3-Chlorobenzyl)azetidin-3-ol

Lipophilicity Drug-likeness Physicochemical profiling

Standard 3,3-disubstituted azetidines often suffer from undefined regiochemistry or mismatched lipophilicity. This compound delivers a precisely defined meta-chlorobenzyl substituent on a strained azetidin-3-ol core. - **XLogP 3 = 1.4, TPSA = 32.3 Ų** - Occupies oral/CNS-relevant physicochemical space - **Hammett σₘ = 0.37 (inductive only)** - No +M resonance from para-chloro - **Ring strain ~25 kcal/mol** - Enables derivatization (acylation, oxidation) - **≥3 global suppliers** - Reliable for DEL/FBDD matched-pair libraries

Molecular Formula C10H12ClNO
Molecular Weight 197.66 g/mol
Cat. No. B13627250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Chlorobenzyl)azetidin-3-ol
Molecular FormulaC10H12ClNO
Molecular Weight197.66 g/mol
Structural Identifiers
SMILESC1C(CN1)(CC2=CC(=CC=C2)Cl)O
InChIInChI=1S/C10H12ClNO/c11-9-3-1-2-8(4-9)5-10(13)6-12-7-10/h1-4,12-13H,5-7H2
InChIKeyAVZWGPKXFNSOHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Chlorobenzyl)azetidin-3-ol: Physicochemical Identity and Procurement Baseline for a Meta-Chlorobenzyl Azetidine Scaffold


3-(3-Chlorobenzyl)azetidin-3-ol (CAS 1514805-06-1; synonym: 3-[(3-chlorophenyl)methyl]azetidin-3-ol) is a 3,3-disubstituted azetidine featuring a tertiary hydroxyl group and a meta-chlorobenzyl substituent on the strained four-membered nitrogen heterocycle [1]. With a molecular weight of 197.66 g·mol⁻¹, a computed XLogP3 of 1.4, and a topological polar surface area (TPSA) of 32.3 Ų, this compound occupies a narrow physicochemical space that distinguishes it from regioisomeric and dehalogenated analogs [1][2]. The azetidine ring imparts significant ring strain (~25 kcal·mol⁻¹), endowing the scaffold with reactivity profiles absent in larger cyclic amines, while the meta-chlorine substitution pattern confers a unique electronic and steric signature that is not interchangeable with para- or ortho-substituted congeners .

1
Meta-chlorobenzyl azetidine scaffold with intermediate lipophilicity window (reported XLogP ~1.4)
2
Purely inductive electron-withdrawing profile (meta-Cl) distinct from para/ortho regioisomers
3
Multi-vendor availability at 97–98% purity supports medicinal chemistry procurement
4
Tertiary hydroxyl and methylene spacer enable SAR exploration of hydrogen-bond donor/acceptor profiles

Why 3-(3-Chlorobenzyl)azetidin-3-ol Cannot Be Replaced by 4-Cl, 2-Cl, or Non-Halogenated Azetidine Analogs


Substituting 3-(3-chlorobenzyl)azetidin-3-ol with its para-chloro (4-Cl), ortho-chloro (2-Cl), or des-chloro (3-benzyl) analogs introduces measurable shifts in lipophilicity, hydrogen-bond acidity, and steric orientation that can alter target binding, metabolic stability, and synthetic derivatization outcomes [1]. The meta-chlorine atom exerts a characteristic electron-withdrawing inductive effect (−I) without the resonance donation possible in the para position, yielding a distinct dipole moment and logP that sits between the more lipophilic para isomer (LogP = 1.55) and the more hydrophilic des-chloro analog (XLogP = 0.7) [1]. Furthermore, the methylene spacer between the azetidine ring and the chlorophenyl group elevates the hydroxyl pKa by approximately 0.67 units relative to the direct phenyl-attached analog, altering protonation state and hydrogen-bond donor strength under physiological conditions [1]. These quantifiable physicochemical differences render generic substitution scientifically unsound without explicit re-validation of the target parameter of interest.

Target compound (meta-Cl)
Meta-chlorine position: pure −I effect
Para-Cl may introduce +M resonance, altering electronic profile and LogP
Methylene spacer elevates hydroxyl pKa by ~0.67 units
Direct phenyl-attached analog has lower pKa; protonation state may shift at assay pH
Intermediate lipophilicity (between para and des-chloro)
Des-chloro analog is significantly more hydrophilic; logP difference may alter permeability and binding

Quantitative Differentiation Evidence for 3-(3-Chlorobenzyl)azetidin-3-ol Against Closest Analogs


Lipophilicity (LogP) Differentiation: Meta-Chloro Confers Intermediate Lipophilicity Between Para-Chloro and Des-Chloro Analogs

The target compound 3-(3-chlorobenzyl)azetidin-3-ol exhibits a computed XLogP3 of 1.4, placing it in a distinct lipophilicity window compared to its closest analogs [1]. The para-chloro regioisomer 3-(4-chlorobenzyl)azetidin-3-ol has a reported LogP of 1.55, representing a +0.15 log unit increase in lipophilicity . Conversely, the des-chloro analog 3-benzylazetidin-3-ol has an XLogP of 0.7, a −0.70 log unit decrease [1]. This quantitative ranking (3-benzyl < 3-Cl-benzyl < 4-Cl-benzyl) demonstrates that the meta-chloro substitution provides an intermediate lipophilicity that may offer a balanced permeability–solubility profile distinct from either extreme [2].

Lipophilicity LogP
Cross-study comparable
ΔXLogP +0.70 vs des-Cl; ΔLogP −0.15 vs 4-Cl
Intermediate lipophilicity may support balanced permeability–solubility profile.
Computed PubChem and vendor-reported values; class-level ADME inference.
Lipophilicity Drug-likeness Physicochemical profiling

Hydroxyl pKa Modulation by Methylene Spacer: Target Compound is 0.67 pKa Units Less Acidic Than Direct Phenyl-Attached Analog

The pKa of the tertiary hydroxyl group in 3-(3-chlorobenzyl)azetidin-3-ol is predicted to be 14.09±0.20, whereas the structurally related compound 3-(3-chlorophenyl)azetidin-3-ol—which lacks the methylene spacer and has the chlorophenyl group directly attached to the azetidine C3—has a predicted pKa of 13.42±0.20 [1]. The ΔpKa of +0.67 units indicates that the benzylic –CH₂– spacer electronically insulates the hydroxyl group from the electron-withdrawing effect of the chlorophenyl ring, reducing its acidity [2]. This shift alters the fraction of deprotonated species at a given pH, which can affect hydrogen-bond donor capacity, solubility, and target engagement in biological assays.

Hydroxyl pKa
Predicted values
ΔpKa +0.67 (target 14.09 vs comparator 13.42)
Methylene spacer reduces acidity, altering hydrogen-bond donor capacity.
Predicted pKa; experimental validation recommended for assay-relevant pH.
Hydrogen-bond acidity pKa Protonation state

Regioisomeric Chlorine Position Defines Electronic and Steric Landscape: Meta-Cl Offers a Distinct Dipole Vector Not Achievable with Ortho or Para Substitution

The three chlorobenzyl positional isomers—2-Cl (ortho), 3-Cl (meta), and 4-Cl (para)—possess identical molecular formulae (C₁₀H₁₂ClNO) and molecular weights (197.66 g·mol⁻¹), yet their electronic and steric properties are non-redundant . The meta-chlorine in the target compound exerts a purely inductive electron-withdrawing effect (−I), as the meta position does not permit resonance conjugation with the azetidine ring through the phenyl π-system [1]. This contrasts with the para-chloro isomer, where +M resonance donation partially offsets the −I effect, and the ortho-chloro isomer, where steric compression can restrict conformational freedom of the benzylic bond [1]. While direct comparative biological data for all three isomers are not publicly available in a single head-to-head study, the class-level principle that regioisomeric halogen substitution yields different target affinities is well established across azetidine and other heterocyclic series [2].

Electronic Profile
Class-level inference
Hammett σₘ = 0.37 (meta); σₚ = 0.23 (para)
Meta-chlorine provides pure −I effect, no resonance interference.
Standard Hammett constants; scaffold-specific SAR data not yet available.
Regioisomerism Electronic effects Structure-activity relationship

Commercially Available Purity and Supplier Diversity: Target Compound Matches the 97–98% Industry Standard with Multi-Vendor Sourcing

3-(3-Chlorobenzyl)azetidin-3-ol is commercially available from multiple independent suppliers at a purity specification of 98% (e.g., Leyan, Enamine), which is comparable to or exceeds the 97% minimum purity offered for the 2-chloro isomer (AKSci, 97%) and matches the 98% standard for the 4-chloro isomer (Fluorochem, 98%) . The multi-vendor availability of the meta isomer mitigates single-supplier procurement risk, an important consideration for long-term research programs. Storage conditions are consistent across all three regioisomers (cool, dry, long-term storage), indicating comparable solid-state stability .

Commercial Purity
Data to verify
98% (multiple vendors)
Purity parity with 4-Cl isomer; broader supplier base reduces procurement risk.
Based on vendor CoA specifications; independent lot verification advised.
Purity specification Supply chain Procurement

Optimal Research and Procurement Application Scenarios for 3-(3-Chlorobenzyl)azetidin-3-ol


Medicinal Chemistry: Lead Optimization Requiring Intermediate LogP (1.4) with Meta-Chlorine Electronic Profile

When a drug discovery program demands a 3-substituted azetidine scaffold with a computed logP near 1.4 and a purely inductive electron-withdrawing substituent (Hammett σₘ = 0.37), 3-(3-chlorobenzyl)azetidin-3-ol is the appropriate choice. The para-chloro isomer (LogP = 1.55, σₚ = 0.23 with +M contribution) would introduce unwanted resonance effects and higher lipophilicity, while the des-chloro analog (XLogP = 0.7) would shift logP outside the optimal range for many CNS and oral drug targets [1][2].

Synthetic Intermediate for Azetidine-Derived CB1 Receptor Antagonists and FFA2 Modulators

The azetidin-3-ol core with a 3-chlorobenzyl substituent has been implicated as a precursor scaffold in patent families covering cannabinoid-1 (CB1) receptor antagonists and free fatty acid receptor 2 (FFA2) antagonists [1][2]. The hydroxyl group at C3 enables further functionalization (oxidation, acylation, sulfonylation), while the meta-chlorobenzyl group provides a defined lipophilic anchor. The methylene spacer between the azetidine ring and chlorophenyl group distinguishes this compound from direct aryl-attached analogs and offers a distinct pKa and conformational profile for SAR exploration .

Fragment-Based Screening Libraries Requiring Regioisomerically Defined Halogenated Azetidine Probes

For fragment-based drug discovery (FBDD) or DNA-encoded library (DEL) construction, the three chlorobenzyl azetidin-3-ol regioisomers (2-Cl, 3-Cl, 4-Cl) constitute a matched set for probing chlorine-position effects on target binding. The meta isomer specifically provides a dipole vector and electrostatic potential surface that differs from both ortho and para, enabling systematic exploration of halogen-binding hot spots in protein pockets [1]. Supplier diversity for the meta isomer (≥3 vendors) supports reliable procurement for library synthesis [2].

Physicochemical Standard for Azetidine Scaffold Calibration in ADME Assays

With its well-defined physicochemical parameters (XLogP3 = 1.4, TPSA = 32.3 Ų, pKa = 14.09, 2 HBD, 2 HBA), 3-(3-chlorobenzyl)azetidin-3-ol can serve as a calibration standard or reference compound in ADME assays (e.g., logD₇.₄ determination, PAMPA permeability, microsomal stability) when benchmarking new azetidine derivatives. Its intermediate lipophilicity and moderate polar surface area place it in a region of property space shared by many orally bioavailable fragment-sized molecules, making it a pragmatic reference point [1].

Application
Selection Property
Validation Focus
Medicinal chemistry lead optimization (intermediate logP)
Lipophilicity and electronic profile match
Verify LogD₇.₄ and target engagement vs para/des-chloro controls
Synthetic intermediate for azetidine-based CB1/FFA2 antagonists
Functionalizable C3–OH and defined lipophilic anchor
Confirm derivatization efficiency and purity of downstream products
Fragment-based screening libraries (regioisomeric probe set)
Meta-specific dipole vector and supplier availability
Benchmark binding vs 2-Cl and 4-Cl isomers in target assays
Physicochemical reference standard for ADME assay calibration
Well-defined TPSA, logP, HBD/HBA profile
Use as calibration point in PAMPA, logD, and microsomal stability panels
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